molecular formula C12H17O4PS2 B1677647 Phenthoate CAS No. 2597-03-7

Phenthoate

Cat. No. B1677647
CAS RN: 2597-03-7
M. Wt: 320.4 g/mol
InChI Key: ZMEYZESOQMOUHF-UHFFFAOYSA-N
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Description

Phenthoate is an organothiophosphate insecticide . It is used against Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked .


Synthesis Analysis

Phenthoate is synthesized by dissolving phosphorus pentasulphide in toluene, which is mixed with methanol to get TPA. The solution is then reacted with ammonia and further with EBPA to produce phenthoate .


Molecular Structure Analysis

Phenthoate is a chiral organophosphate pesticide with two enantiomers that differ in toxicity, behavior, and insecticidal activity . The chemical formula of Phenthoate is C12H17O4PS2 .


Chemical Reactions Analysis

The mechanism for selective detection is based on the high affinity of phenthoate to interact with silver NPs present on the surface of CuNPs, which results in aggregation and a change in the color of the paper device .


Physical And Chemical Properties Analysis

Phenthoate is a colorless crystalline solid with a density of 1.226 g/mL at 20 °C. It has a melting point of 17 to 18 °C and a solubility in water of 11 mg/L at 24 °C .

Scientific Research Applications

1. Food Safety Monitoring

  • Application Summary : Phenthoate is used in a smartphone-assisted paper-based sensor for food safety monitoring. This sensor is designed to selectively determine phenthoate pesticides in water and food samples .
  • Methods and Procedures : The sensor uses citrate-capped Cu@Ag core–shell nanoparticles (NPs) impregnated on paper. The mechanism for selective detection is based on the high affinity of phenthoate to interact with silver NPs present on the surface of CuNPs, which results in aggregation and a change in the color of the paper device .
  • Results and Outcomes : The linear range for the determination of phenthoate was found in the range of 50–1500 μg L −1, with a limit of detection of 15 μg L −1, and a 92.6 to 97.4% recovery .

2. Biochemical Impact on Aquatic Life

  • Application Summary : Phenthoate is studied for its effects on the acute toxicity tests and different pathophysiological changes of common carp (Cyprinus carpio) fingerlings .
  • Methods and Procedures : The study involved exposing the fish to different concentrations of Phenthoate 50 EC and observing changes in various biochemical parameters and enzymatic functions .
  • Results and Outcomes : The LC 50 of Phenthoate 50 EC for the fish was 7.39 (6.716–8.076) ppm at 96 h. Significant reduction in brain acetylcholinesterase (AChE) activity was observed, whereas plasma glutamate-oxalacetate transaminase (PGOT) and plasma glutamate pyruvate transaminase (PGPT) activities were increased significantly .

3. Stereoselective Analysis of Chiral Pesticides

  • Application Summary : Phenthoate is used in the stereoselective analysis of chiral pesticides. This analysis is important because the presence of asymmetric centers in the structure of chiral pesticides introduces stereoisomers with distinct distributions, fates, biomagnification capacities, and cytotoxicities .
  • Methods and Procedures : The review highlights the advancements in liquid chromatography for enantiomeric analysis. The stereoselective detection and assessment of chiral pesticides in ecological samples utilizing liquid chromatography are presented .
  • Results and Outcomes : The review underscores the urgent need for a comprehensive understanding of these pollutants to facilitate informed remediation strategies and ensure the safer dispersal of chiral organic pollutants in the environment .

Safety And Hazards

Phenthoate is highly flammable and toxic if inhaled. It causes damage to organs and is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water, emphasizing the importance of sewage processing plants in ensuring water quality .

properties

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate
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InChI

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3
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InChI Key

XAMUDJHXFNRLCY-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC
Source PubChem
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Molecular Formula

C12H17O4PS2
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DSSTOX Substance ID

DTXSID6042280
Record name Phenthoate
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Molecular Weight

320.4 g/mol
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Physical Description

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline]
Record name Phenthoate
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Boiling Point

70-80 °C at 2-5X10-5 mm Hg
Record name PHENTHOATE
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Flash Point

165-170 °C
Record name PHENTHOATE
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Solubility

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.
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Density

1.226 @ 20 °C/4 °C
Record name PHENTHOATE
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Vapor Pressure

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C
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Mechanism of Action

Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.
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Product Name

Phenthoate

Color/Form

COLORLESS, CRYSTALLINE SOLID

CAS RN

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5
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Melting Point

17 TO 18 °C
Record name PHENTHOATE
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Synthesis routes and methods

Procedure details

dimethoate; malathion; morphothion and formothion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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